SBC-110736

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

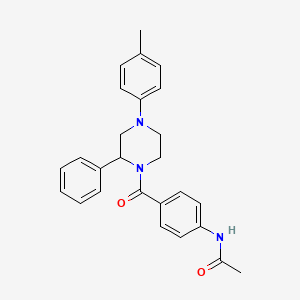

SBC-110736 is a proprotein convertase subtilisin kexin type 9 (PCSK9) inhibitor . It is used in research and is not sold to patients . It has been shown to lower cholesterol levels in mice that were fed a high-fat diet .

Molecular Structure Analysis

The molecular weight of this compound is 413.51 and its formula is C26H27N3O2 . The exact mass is 413.21 . The SMILES representation isCC(NC1=CC=C(C(N2C(C3=CC=CC=C3)CN(C4=CC=C(C)C=C4)CC2)=O)C=C1)=O . Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMSO at 10 mg/ml . Its λmax is 253 nm .体内

SBC-110736 has been used in a variety of in vivo studies, including studies in mice, rats, and zebrafish. In these studies, the compound has been found to be an effective inhibitor of this compound activity, leading to a variety of physiological effects, including changes in behavior and metabolism.

体外

SBC-110736 has also been used in a variety of in vitro studies, including studies of cell cultures and cell lines. In these studies, the compound has been found to be an effective inhibitor of this compound activity, leading to changes in cellular processes, including changes in cell proliferation, migration, and apoptosis.

作用机制

Target of Action

The primary target of SBC-110736 is the proprotein convertase subtilisin kexin type 9 (PCSK9) . PCSK9 is an enzyme that plays a crucial role in cholesterol homeostasis. It binds to low-density lipoprotein receptors (LDLRs) and promotes their degradation, thereby controlling the amount of cholesterol in the body .

Mode of Action

This compound acts as an inhibitor of PCSK9 . By inhibiting PCSK9, this compound prevents the degradation of LDLRs, allowing these receptors to continue to clear LDL cholesterol from the bloodstream .

Biochemical Pathways

The inhibition of PCSK9 by this compound affects the LDL cholesterol metabolic pathway This leads to a decrease in LDL cholesterol levels .

Pharmacokinetics

It is known that the compound is soluble in dmso . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would need further investigation.

Result of Action

The inhibition of PCSK9 by this compound results in a significant reduction in cholesterol levels . In studies conducted on male C57BL/6 mice, this compound was shown to lower cholesterol levels by a mean of 38% after two weeks relative to high fat diet animal levels .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, the compound’s action can be influenced by the diet of the organism, as seen in the study where mice were fed a high-fat diet . .

生物活性

SBC-110736 has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic activities. It has also been found to have protective effects against oxidative stress and to modulate the activity of other enzymes, such as phospholipase C.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects, including changes in cell proliferation, migration, and apoptosis. It has also been found to modulate the activity of other enzymes, such as phospholipase C, and to reduce inflammation.

实验室实验的优点和局限性

SBC-110736 has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored at room temperature for extended periods of time. It is also relatively inexpensive and can be easily synthesized in the lab. However, there are some limitations to its use in laboratory experiments. The compound is not water-soluble, so it must be dissolved in a suitable solvent prior to use. Additionally, it is not very specific and can bind to other proteins in addition to this compound.

未来方向

The potential future directions for SBC-110736 include:

• Further study of the compound’s pharmacokinetics and pharmacodynamics

• Exploration of its potential therapeutic applications, such as in the treatment of cancer, inflammation, and fibrosis

• Investigation into its potential use as a tool for studying the role of this compound in a variety of physiological processes

• Development of new and improved synthesis methods

• Investigation into its potential use as a tool for studying the role of this compound in neurological disorders

• Development of new and improved formulations of the compound

• Exploration of its potential use as an adjuvant therapy in combination with other drugs

• Investigation into its potential use as a tool for studying the role of this compound in cardiovascular diseases

• Exploration of its potential use as an adjuvant therapy in combination with other drugs

• Investigation into its potential use as a tool for studying the role of this compound in metabolic disorders

• Exploration of its potential use as a tool for studying the role of this compound in immunological disorders

• Investigation into its potential use as a tool for studying the role of this compound in aging

• Exploration of its potential use as a tool for studying the role of this compound in regenerative medicine

• Investigation into its potential use as a tool for studying the role of this compound in stem cell biology.

合成方法

SBC-110736 is synthesized through a condensation reaction of 4-hydroxybenzaldehyde and 2-amino-2-methyl-1-propanol. The reaction is carried out in an acid-catalyzed environment using sulfuric acid, and the product is purified using column chromatography.

科学研究应用

前蛋白转化酶枯草杆菌蛋白酶Kexin型9 (PCSK9) 的抑制剂

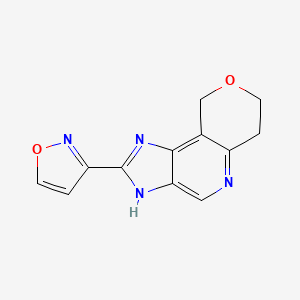

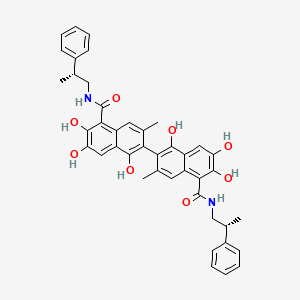

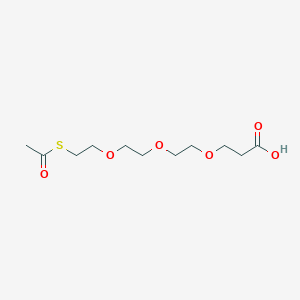

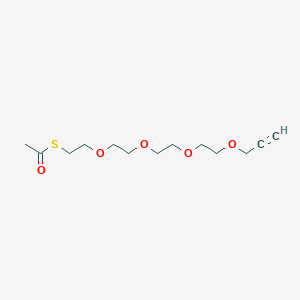

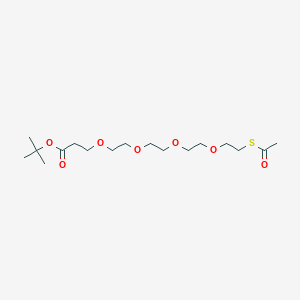

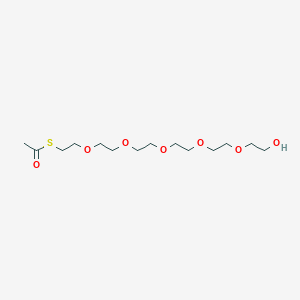

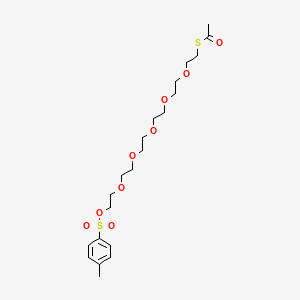

SBC-110736 是一种新型的前蛋白转化酶枯草杆菌蛋白酶Kexin型9 (PCSK9) 抑制剂 {svg_1} {svg_2} {svg_3}. PCSK9 是一种在胆固醇稳态中起重要作用的蛋白质,是治疗高胆固醇血症的靶点 {svg_4}.

增加低密度脂蛋白受体水平

研究表明,该化合物在 400 nM 浓度下用于表达 PCSK9 的 HepG2 细胞时,可以提高低密度脂蛋白受体 (LDLR) 水平 {svg_5}. LDLR 是一种参与胆固醇代谢的细胞表面蛋白。

降低胆固醇水平

研究发现,this compound 可以降低小鼠的胆固醇水平 {svg_6} {svg_7} {svg_8}. 具体而言,this compound (8 mg/kg/天) 使高脂饮食小鼠的血浆总胆固醇水平平均降低 38% {svg_9}.

血脂异常的潜在治疗方法

鉴于其降低胆固醇水平的能力,this compound 可能会用于治疗血脂异常 {svg_10}. 血脂异常是脂蛋白代谢紊乱,包括脂蛋白过度产生或缺乏。

代谢性疾病研究

This compound 可用于与代谢性疾病相关的研究 {svg_11}. 这些疾病是由身体无法代谢、吸收或储存某些营养物质引起的。

心血管系统研究

由于其在胆固醇稳态中的作用,this compound 可用于与心血管系统相关的研究 {svg_12}. 高胆固醇水平是心血管疾病的危险因素。

安全和危害

属性

IUPAC Name |

N-[4-[4-(4-methylphenyl)-2-phenylpiperazine-1-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-19-8-14-24(15-9-19)28-16-17-29(25(18-28)21-6-4-3-5-7-21)26(31)22-10-12-23(13-11-22)27-20(2)30/h3-15,25H,16-18H2,1-2H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILMFSWQYWYOJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)